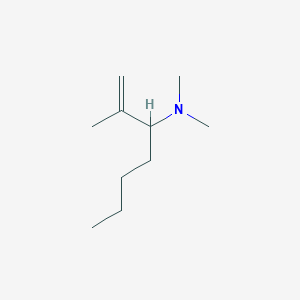
N,N,2-Trimethylhept-1-en-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2-Trimethylhept-1-en-3-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a heptene backbone with methyl groups attached to the nitrogen and the second carbon atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethylhept-1-en-3-amine typically involves the alkylation of hept-1-en-3-amine with methylating agents. One common method is the reaction of hept-1-en-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same alkylation reaction but with optimized parameters for temperature, pressure, and reactant concentrations to maximize efficiency and output.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
N,N,2-Trimethylhept-1-en-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N,2-Trimethylhept-1-en-3-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and engage in ionic interactions with biological molecules, influencing their function and activity.
相似化合物的比较
N,N-Dimethylhept-1-en-3-amine: Similar structure but lacks the additional methyl group on the second carbon.
N,N,2-Trimethylhex-1-en-3-amine: Similar structure but with a shorter carbon chain.
Uniqueness: N,N,2-Trimethylhept-1-en-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar amines. The presence of the additional methyl group on the second carbon can affect its steric and electronic properties, making it distinct in its chemical behavior and applications.
属性
CAS 编号 |
61308-04-1 |
|---|---|
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC 名称 |
N,N,2-trimethylhept-1-en-3-amine |
InChI |
InChI=1S/C10H21N/c1-6-7-8-10(9(2)3)11(4)5/h10H,2,6-8H2,1,3-5H3 |
InChI 键 |
XHPMDNGXGHSJTI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


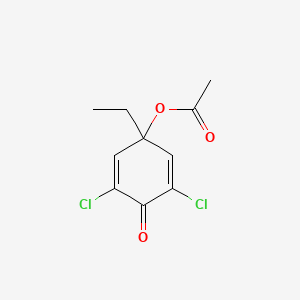
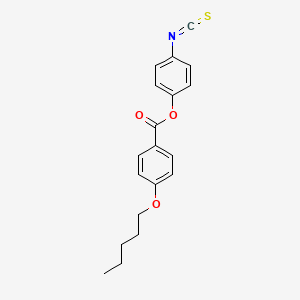
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
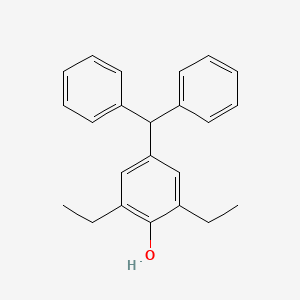
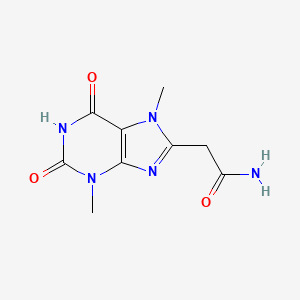
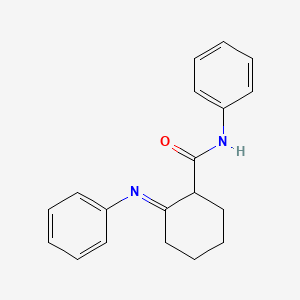


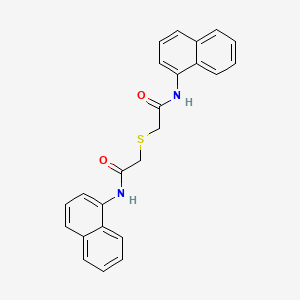
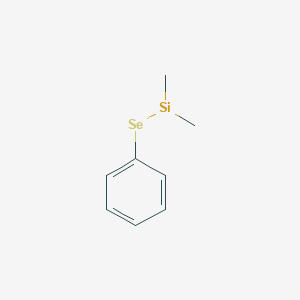
![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)

![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
